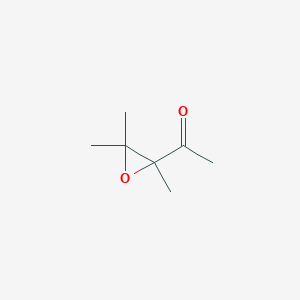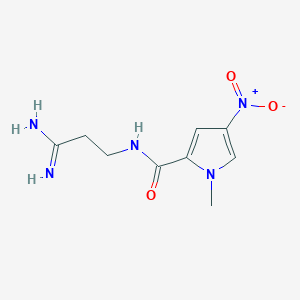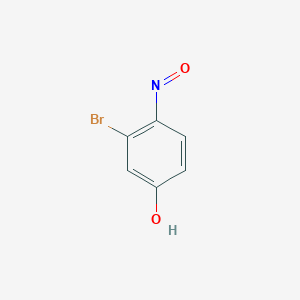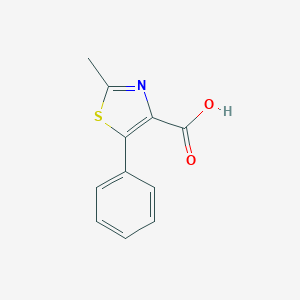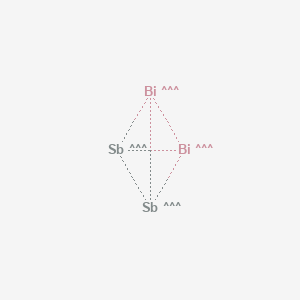
Bismuth, compd. with antimony (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth, compd. with antimony (1:1) is a compound that has been used in various applications. It is a part of porous bismuth antimony telluride alloys which possess excellent thermoelectric and mechanical properties . This compound is not intended for human or veterinary use and is primarily used for research .
Synthesis Analysis
The synthesis of bismuth and antimony compounds is a complex process. Antimony and bismuth exhibit chemistry that is in stark contrast to their lighter congeners due to their large radii, high polarizability, and low electronegativity . The preparation of porous BiSbTe alloys involves sequential high-pressure synthesis, ball milling, and spark plasma sintering . Other methods for synthesis of bismuth derivatives include the reaction of antimony (III)chloride and bismuth (III)chloride with sodium salt of β-enamino esters in 1:1 stoichiometry .Molecular Structure Analysis
The molecular structure of bismuth and antimony compounds is complex. For instance, four novel antimony (III) and bismuth (III) complexes of the kind Cl-Sb-O-C (OR)-CH (CH 3)C-NH- (CH 2) 2 -NH-C (CH 3)CH:C (OR)-O were successfully prepared and structurally characterized . Further studies are needed to fully understand the molecular structure of these compounds.Physical And Chemical Properties Analysis
Bismuth is a metalloid of no useful mechanical properties. It is mainly used as an alloying component in fusible alloys . Antimony is a metalloid; its outermost electrons are not free to move in the crystal structure because they are fixed in position in a covalent bond . More research is needed to fully understand the physical and chemical properties of these compounds.科学的研究の応用
Biomedical Applications
Bismuth, as a relatively non-toxic and inexpensive metal, has numerous biomedical applications . Bismuth-based compounds are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers, and H. pylori infections .
Antibacterial Activity
Bismuth shows unique antibacterial activity. Research has been undertaken to elucidate key molecular mechanisms of action against H. pylori, and the development of novel compounds to treat infection from microbes beyond H. pylori .
Cancer Therapy
Bismuth-based nanoparticles have desirable performance for combined cancer therapy, photothermal, and radiation therapy .
Drug Delivery
Bismuth-based nanoparticles are used in drug delivery systems. Their large surface area, high stability, and high versatility in terms of shape, size, and porosity make them ideal for this application .
Biosensing
Bismuth-based nanoparticles are used in the fabrication of biosensors .
Regenerative Medicine
Bismuth-based nanoparticles have applications in regenerative medicine, particularly bone engineering .
Nano-electronics
Bismuth Antimonide (BiSb) is an important material in nano-electronics as a topological insulator. It offers unique opportunities to control electric currents and magnetism, making it a promising material for future spintronic applications .
作用機序
Target of Action
Bismuth antimonide (BiSb) is a binary alloy of bismuth and antimony in various ratios . It is a well-known thermoelectric material and a first-generation topological insulator at ambient conditions . The primary targets of BiSb are the electronic structures within the material, specifically the conduction and valence bands .
Mode of Action
BiSb interacts with its targets by altering the energy levels of the conduction and valence bands. When bismuth is doped with antimony, the conduction band decreases in energy and the valence band increases in energy . At an antimony concentration of 4%, the two bands intersect, forming a Dirac point . Further increases in the concentration of antimony result in a band inversion, in which the energy of the valence band becomes greater than that of the conduction band at specific momenta .
Biochemical Pathways
Two structural phase transitions are found at 8.5 and 20.3 GPa . The first anomaly is caused by the formation of the Weyl semimetallic state, which is attributed to a Bi–Sb bond between layers . The subsequent two are attributed to the trigonal to tetragonal and tetragonal to cubic phase transitions .
Pharmacokinetics
It’s important to note that bisb has low solubility , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of BiSb’s action is the transformation of the material into different phases under pressure . At higher concentrations of Sb, the band gap in the surface states vanishes, and the material thus conducts at its surface . This makes BiSb a topological insulator, materials that have conducting surface states but have an insulating interior .
特性
InChI |
InChI=1S/2Bi.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQIQQWIVNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Sb].[Bi].[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth antimonide (BiSb) | |
CAS RN |
12323-19-2 |
Source


|
| Record name | Antimony, compd. with bismuth (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012323192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)



![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
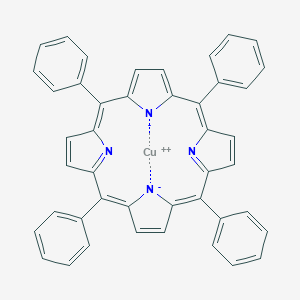
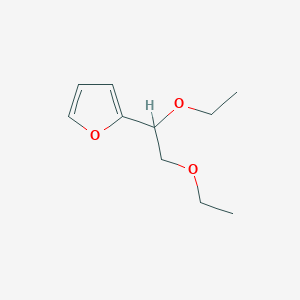
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
